Enhanced Potency in Medium-Chain Acyl-CoA Synthetase Inhibition
In a purified enzyme assay using hexanoic acid as a substrate, 4-methylsalicylic acid (2-hydroxy-p-toluic acid) demonstrated superior inhibitory potency against medium-chain acyl-CoA synthetase compared to the unsubstituted parent compound, salicylic acid [1]. The study established a clear structure-activity relationship, indicating that the 4-methyl substitution enhances inhibitory activity [1].
| Evidence Dimension | Inhibition potency |
|---|---|
| Target Compound Data | More potent than salicylic acid; Ki value not reported for 4-methylsalicylic acid |
| Comparator Or Baseline | Salicylic acid (Ki = 37 μM) |
| Quantified Difference | More potent than salicylic acid |
| Conditions | Purified medium-chain acyl-CoA synthetase assay using hexanoic acid as substrate |
Why This Matters
This direct potency advantage confirms that 2-hydroxy-p-toluic acid is the superior choice for research on metabolic pathways involving glycine conjugation or fatty acid metabolism, where salicylic acid would be a less effective tool.
- [1] Kasuya F, Igarashi K, Fukui M. Inhibition of a medium chain acyl-CoA synthetase involved in glycine conjugation by carboxylic acids. Biochem Pharmacol. 1996;52(10):1643-6. View Source
